N-(3-chlorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(3-chlorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a pyrimidine core substituted with a sulfanyl group and a piperazine ring linked to a 2-methoxyphenyl moiety. The 3-chlorophenyl acetamide group confers distinct electronic and steric properties, which may influence its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-31-20-8-3-2-7-19(20)28-9-11-29(12-10-28)21-14-23(26-16-25-21)32-15-22(30)27-18-6-4-5-17(24)13-18/h2-8,13-14,16H,9-12,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYMAVRHKJROIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 2-methoxyphenylpiperazine, which can be synthesized by reacting 2-methoxyaniline with piperazine under appropriate conditions.
Pyrimidine Ring Formation: The piperazine derivative is then reacted with a pyrimidine precursor to form the pyrimidinylpiperazine intermediate.
Thioether Formation: The intermediate is then reacted with a chlorophenylthioacetamide under nucleophilic substitution conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the acetamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Structure and Composition
The molecular formula of N-(3-chlorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is with a molecular weight of approximately 437.9 g/mol. The compound features a chlorophenyl group and a piperazine moiety, which are critical for its biological activity .
Physical Properties
- Molecular Weight : 437.9 g/mol
- XLogP : 2.8 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 6
- Rotatable Bonds : 6 .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrimidine rings have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) . The presence of electron-withdrawing groups, such as chlorine, has been linked to enhanced antiproliferative activity .
Anticonvulsant Properties
The compound's structural analogs have been evaluated for anticonvulsant activity. Research indicates that modifications to the piperazine and phenyl groups can lead to improved efficacy in seizure models. For example, thiazole-linked compounds have demonstrated significant protective effects in electroshock seizure tests . The structure-activity relationship (SAR) studies reveal that specific substitutions can enhance anticonvulsant properties.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Compounds with similar scaffolds have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:
- Formation of the piperazine ring.
- Introduction of the chlorophenyl group.
- Sulfur incorporation to create the thioether linkage.
- Final acetamide formation through acylation reactions.
These synthetic strategies allow for the modification of various functional groups, enabling the exploration of structure-activity relationships .
Case Studies
Several case studies have documented the biological evaluation of synthesized derivatives:
- Anticancer Studies : A derivative exhibited an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 μM) .
- Anticonvulsant Activity : A related compound demonstrated a median effective dose of 24.38 mg/kg in electroshock seizure tests, indicating substantial anticonvulsant potential .
- Antimicrobial Testing : Compounds derived from similar structures were tested against multiple bacterial strains, showing significant growth inhibition .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound could modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Key Structural Features for Comparison :
Pyrimidine-Sulfanyl-Acetamide Core : Central to all analogs, enabling π-π stacking and hydrogen bonding.
Piperazine Substitution : Position and substituents on the piperazine ring (e.g., methoxy, chloro, or fluorophenyl groups) modulate receptor affinity and solubility.
Aryl Acetamide Groups : Substituents on the phenyl ring (e.g., chloro, fluoro, or methoxy) influence lipophilicity and metabolic stability.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The target compound’s 2-methoxyphenylpiperazine group distinguishes it from analogs with 4-methoxyphenyl (e.g., BB07286) or benzylpiperazine (e.g., compound 11 in ). The ortho-methoxy group may sterically hinder interactions compared to para-substituted analogs.
- The absence of a diaminopyrimidine moiety (as in ) reduces hydrogen-bonding capacity but may enhance metabolic stability.
Crystallographic Insights
- Molecular Conformation: In analogs like N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the dihedral angle between pyrimidine and phenyl rings ranges from 42.25° to 67.84°, influencing packing and solubility . The target compound’s conformation remains uncharacterized but is expected to vary based on the 2-methoxyphenylpiperazine group.
Biological Activity
N-(3-chlorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(3-chlorophenyl)-2-{6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanylacetamide |
| Molecular Formula | C23H23ClN5O2S |
| CAS Number | 1251585-81-5 |
This compound features a piperazine moiety, which is frequently associated with various pharmacological effects, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, influencing various physiological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation, potentially leading to anticancer effects.
- Receptor Modulation : It may act on neurotransmitter receptors, affecting mood and behavior.
Anticonvulsant Activity
Recent studies have indicated that derivatives of compounds similar to N-(3-chlorophenyl)-2-{6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanylacetamide exhibit notable anticonvulsant properties. For instance, research on related piperazine derivatives demonstrated efficacy in animal models of epilepsy, particularly in the maximal electroshock (MES) test .
Anticancer Activity
The compound’s structural components suggest potential anticancer properties. It may inhibit tumor cell growth through the modulation of specific kinase activities involved in cancer progression. The SAR analysis indicates that modifications to the piperazine or pyrimidine rings can significantly affect the compound's potency against various cancer cell lines .
Case Studies
-
Anticonvulsant Study : A study involving several N-substituted piperazine derivatives showed that compounds with higher lipophilicity exhibited better anticonvulsant activity in MES tests. The study highlighted the importance of substituents on the anilide moiety for enhancing efficacy .
Compound ID Efficacy (mg/kg) Time Point (h) Note 12 100 0.5 Effective 13 300 4 Effective at both time points 24 100 0.5 Effective but less potent - Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant growth inhibition .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the substituents on the piperazine and pyrimidine rings can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced anticonvulsant activity |
| Electron-withdrawing groups | Improved anticancer properties |
| Substituent position on piperazine | Alters receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
